Ethyl 2,8,9-Trioxododecanoate
Description
Ethyl 2,8,9-trioxododecanoate is a polyoxygenated ester characterized by three oxo (keto) groups at positions 2, 8, and 9 on a dodecanoate backbone, with an ethyl ester moiety. Such compounds are often explored for applications in organic synthesis, pharmaceuticals, or specialty materials, where functional group density influences solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C13H20O6 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
diethyl 2,8-dioxononanedioate |
InChI |
InChI=1S/C13H20O6/c1-3-18-12(16)10(14)8-6-5-7-9-11(15)13(17)19-4-2/h3-9H2,1-2H3 |
InChI Key |
UAUSMBUPBRROQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CCCCCC(=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,8,9-Trioxododecanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with a suitable aldehyde under acidic conditions, followed by oxidation to introduce the trioxo functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These processes use catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,8,9-Trioxododecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2,8,9-Trioxododecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2,8,9-Trioxododecanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound* | Not provided | C₁₄H₂₂O₅ | ~270.33 | 3 oxo groups, ethyl ester |
| Ethyl 9-methyl-8-oxodecanoate | 898777-09-8 | C₁₃H₂₄O₃ | 228.33 | 1 oxo group, ethyl ester |
| Ethyl 3-hydroxydodecanoate | 183613-15-2 | C₁₄H₂₈O₃ | 244.37 | 1 hydroxyl group, ethyl ester |
| Methyl dodecanoate (methyl laurate) | 111-82-0 | C₁₃H₂₆O₂ | 214.35 | Methyl ester |
Notes:
- Ethyl 9-methyl-8-oxodecanoate (CAS 898777-09-8) shares a similar ester backbone but lacks the multiple oxo groups, resulting in lower polarity and likely higher lipophilicity compared to this compound .
Physicochemical Properties
- Polarity and Solubility: The triple oxo groups in this compound likely enhance water solubility compared to methyl laurate (C₁₃H₂₆O₂), which is predominantly hydrophobic.
- Reactivity: Multiple oxo groups can act as electrophilic centers, making this compound more reactive in nucleophilic addition or condensation reactions than mono-oxygenated esters like Ethyl 9-methyl-8-oxodecanoate.
Q & A
Basic: What synthetic methodologies are validated for Ethyl 2,8,9-Trioxododecanoate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves enzyme-catalyzed esterification or transesterification, leveraging lipases (e.g., Novozym® 435) under controlled conditions. Key parameters include substrate molar ratios (e.g., acyl donor to acceptor), solvent polarity, and temperature. For example, in analogous ethyl ester syntheses, DHA/EPA ethyl ester production rates varied from 0.0168 to 0.0816 μmol min⁻¹ U⁻¹ enzyme depending on substrate concentrations, with higher acyl donor concentrations (e.g., 400 mM) improving rates . Methodological rigor requires optimizing these variables via response surface methodology (RSM) to maximize yield while minimizing side reactions like hydrolysis.
Advanced: How can researchers design experiments to resolve contradictions in kinetic data for enzyme-catalyzed synthesis of this compound?
Answer:
Discrepancies in kinetic data (e.g., reaction rates under identical conditions) may arise from enzyme batch variability, solvent impurities, or uncontrolled water activity. To address this:
- Standardize enzyme activity assays : Pre-test enzyme batches using control substrates.
- Control solvent purity : Use molecular sieves or pre-dry solvents to minimize water interference.
- Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers. For instance, in DHA/EPA ethyl ester synthesis, standard errors ranged from ±0.0001 to ±0.0027 μmol min⁻¹ U⁻¹ enzyme, highlighting the need for rigorous error analysis .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm) and confirms substitution patterns.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., theoretical m/z for C₁₄H₂₄O₆: 288.15) and detects fragmentation patterns.
- HPLC-PDA : Assesses purity (>98%) and quantifies residual substrates using reverse-phase columns (C18) with UV detection at 210–220 nm .
Advanced: How can researchers investigate this compound’s potential in drug delivery systems?
Answer:
- Complexation studies : Use isothermal titration calorimetry (ITC) to measure binding affinity with model drugs (e.g., doxorubicin).
- Stability assays : Test hydrolysis resistance in simulated physiological conditions (pH 7.4, 37°C) via LC-MS monitoring.
- In vitro release : Encapsulate drugs in liposomes or micelles containing the ester and quantify release kinetics using dialysis membranes .
Safety: What protocols mitigate risks during handling of this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for solvent-based reactions to avoid inhalation.
- Waste disposal : Segregate organic waste and collaborate with certified disposal agencies to prevent aquatic contamination, as similar esters show persistence in water .
Advanced: How do environmental factors influence the degradation pathways of this compound?
Answer:
- Hydrolysis studies : Perform accelerated degradation tests at varying pH (2–12) and temperatures (25–60°C), analyzing products via GC-MS.
- Photolysis : Expose to UV light (254 nm) and quantify degradation intermediates.
- Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown efficiency .
Basic: What statistical approaches validate reproducibility in this compound synthesis?
Answer:
- Design of Experiments (DoE) : Apply central composite design (CCD) to model interactions between variables (e.g., enzyme loading vs. temperature).
- Control charts : Monitor batch-to-batch consistency using process capability indices (Cpk ≥ 1.33).
- Error propagation analysis : Calculate combined uncertainties for yield and purity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
